Cas no 588-20-5 (2-(4-Chloro-3-methylphenoxy)acetic acid)

588-20-5 structure
Produktname:2-(4-Chloro-3-methylphenoxy)acetic acid
2-(4-Chloro-3-methylphenoxy)acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-Chloro-3-methylphenoxy)acetic acid
- (4-Chloro-3-methyl-phenoxy)-acetic acid
- (4-Chloro-3-methylphenoxy)acetic acid
- 3-methyl-4-chlorophenoxyacetic acid
- 4-chloro-3-methylphenoxyacetic acid
- Acetic acid, ((4-chloro-m-tolyl)oxy)-
- Acetic acid, (4-chloro-3-methylphenoxy)-
- acetic acid, 2-(4-chloro-3-methylphenoxy)-
- AN-329
- BRN 1963793
- CHEMBL17729
- O-(4-Chlor-3-methyl-phenyl)-glykolsaeure
- p-chloro-m-methylphenoxyacetic acid
- SR-01000430139
- J-501384
- Z56823032
- EN300-00114
- MFCD01671841
- DTXSID10207523
- FBGYNJKXMKWETB-UHFFFAOYSA-N
- (4-chloro-3-methyl-phenoxy)-acetic acid, AldrichCPR
- BBL014307
- CHEMBL177299
- CS-0218094
- G64595
- BDBM50424719
- VS-04261
- ALBB-000819
- 588-20-5
- AN-329/40159148
- 2-(4-chloro-3-methyl-phenoxy)acetic acid
- F0722-7382
- NSC-30119
- NSC 30119
- AKOS000114558
- NSC30119
- 2-(4-chloro-3-methylphenoxy)aceticacid
- SCHEMBL7493102
- SR-01000430139-1
- STK003435
- 4-06-00-02065 (Beilstein Handbook Reference)
-
- MDL: MFCD01671841
- Inchi: InChI=1S/C9H9ClO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChI-Schlüssel: FBGYNJKXMKWETB-UHFFFAOYSA-N
- Lächelt: CC1=CC(=CC=C1Cl)OCC(=O)O
Berechnete Eigenschaften
- Genaue Masse: 199.01624
- Monoisotopenmasse: 200.0240218g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 184
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 46.5Ų
- XLogP3: 2.8
Experimentelle Eigenschaften
- PSA: 49.36
- LogP: 2.11180
2-(4-Chloro-3-methylphenoxy)acetic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-00114-1.0g |
2-(4-chloro-3-methylphenoxy)acetic acid |
588-20-5 | 95% | 1g |
$170.0 | 2023-04-20 | |
Life Chemicals | F0722-7382-0.25g |
2-(4-chloro-3-methylphenoxy)acetic acid |
588-20-5 | 95% | 0.25g |
$75.0 | 2023-09-07 | |
Enamine | EN300-00114-0.05g |
2-(4-chloro-3-methylphenoxy)acetic acid |
588-20-5 | 95% | 0.05g |
$40.0 | 2023-04-20 | |
Enamine | EN300-00114-5.0g |
2-(4-chloro-3-methylphenoxy)acetic acid |
588-20-5 | 95% | 5g |
$214.0 | 2023-04-20 | |
TRC | C376898-10mg |
2-(4-chloro-3-methylphenoxy)acetic Acid |
588-20-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
Life Chemicals | F0722-7382-5g |
2-(4-chloro-3-methylphenoxy)acetic acid |
588-20-5 | 95% | 5g |
$210.0 | 2023-09-07 | |
abcr | AB214381-5 g |
(4-Chloro-3-methylphenoxy)acetic acid; 95% |
588-20-5 | 5g |
€666.80 | 2022-03-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019874-500mg |
(4-Chloro-3-methyl-phenoxy)-acetic acid |
588-20-5 | 500mg |
2518.0CNY | 2021-07-13 | ||
TRC | C376898-100mg |
2-(4-chloro-3-methylphenoxy)acetic Acid |
588-20-5 | 100mg |
$ 80.00 | 2022-04-01 | ||
Enamine | EN300-00114-10.0g |
2-(4-chloro-3-methylphenoxy)acetic acid |
588-20-5 | 95% | 10g |
$270.0 | 2023-04-20 |
2-(4-Chloro-3-methylphenoxy)acetic acid Verwandte Literatur
-
1. A flexible framework obtained from oxidative additions upon the binuclear complex [Ir2(μ-pz)(μ-SBut)(CO)2{P(OMe)3}2]: preparation and X-ray structures of [Ir2(μ-pz)(μ-SBut)(μ-L)(CO)2{P(OMe)3}2] and [Ir2(μ-pz)(μ-SBut)(μ-L)I2(CO)2-{P(OMe)3}2](Hpz = pyrazole, L = dimethyl acetylenedicarboxylate)M. Teresa Pinillos,Anabel Elduque,Luis A. Oro,Fernando J. Lahoz,Flavio Bonati,Antonio Tiripicchio,Marisa Tiripicchio-Camellini J. Chem. Soc. Dalton Trans. 1990 989
-
2. Tin oxide surfaces. Part 2.—Infra-red study of the adsorption of pyridine and ammonia on tin(IV) oxidePhilip G. Harrison,Edward W. Thornton J. Chem. Soc. Faraday Trans. 1 1975 71 1013
588-20-5 (2-(4-Chloro-3-methylphenoxy)acetic acid) Verwandte Produkte
- 2138366-76-2(5-(chloromethyl)-4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrimidine)
- 142229-74-1(1-(4-(Trifluoromethoxy)phenyl)-2-thiourea)
- 1957235-91-4(1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)-)
- 1999112-26-3(2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)butanamide)
- 536710-65-3(2-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 1361841-94-2(5-(Chloromethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid)
- 877781-74-3(3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide)
- 2445791-65-9(Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate)
- 852135-46-7(2-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carbonyl-1,2,3,4-tetrahydroisoquinoline)
- 1807020-50-3(5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-carboxaldehyde)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:588-20-5)2-(4-Chloro-3-methylphenoxy)acetic acid

Reinheit:99%/99%/99%
Menge:1g/5g/10g
Preis ($):316.0/1140.0/1867.0